Mebeverine
Overview
Description
Mebeverine is an antispasmodic that may be used to relieve stomach cramps and spasms associated with conditions such as irritable bowel syndrome . It is also known as mebeverine hydrochloride and works by relaxing certain muscles in your gut .
Synthesis Analysis
Mebeverine is synthesized and evaluated for its biological activity. In silico analysis is performed to predict the pharmacodynamic profile of the compounds. The compounds are also evaluated for their in vitro antimicrobial and cytotoxic activity .
Molecular Structure Analysis
The molecular formula of Mebeverine is C25H35NO5. It has an average mass of 429.549 Da and a monoisotopic mass of 429.251526 Da . The structure of the compounds is established using mass spectra of the first and second order .
Chemical Reactions Analysis
There are various spectrophotometric, electrochemical, and chromatographic procedures adopted for identifying Mebeverine in pharmaceutical production and biological fluids .
Physical And Chemical Properties Analysis
Mebeverine has a molecular weight of 429.5 g/mol . It is freely soluble in water and ethanol (96%), while practically insoluble in diethyl ether .
Scientific Research Applications
Mebeverine and Irritable Bowel Syndrome (IBS)
Mebeverine is widely recognized for its efficacy in managing Irritable Bowel Syndrome (IBS), a common gastrointestinal disorder. Research has demonstrated that Mebeverine can significantly alter small bowel motility in both IBS patients and healthy controls, suggesting its role in modulating gastrointestinal movements (Evans, Bak, & Kellow, 1996). Further systematic reviews and clinical trials have supported Mebeverine's effectiveness in alleviating abdominal pain and discomfort associated with IBS, emphasizing its value in symptomatic treatment (Daniluk, Małecka-Wojciesko, Skrzydło-Radomańska, & Rydzewska, 2022; Pourmoghaddas, Saneian, Roohafza, & Gholamrezaei, 2014).
Mebeverine in Topical Applications
Innovative research has explored the formulation of Mebeverine Hydrochloride into a gel for potential use as a local anesthetic in treating oral painful conditions. This formulation has shown promising results in clinical evaluations, offering an alternative application for Mebeverine outside of its conventional use (Abdel-Hamid, Abdel-Hady, El-Shamy, & El-Dessouky, 2006).
Pharmacokinetics and Metabolism
Studies on the instability and metabolism of Mebeverine have highlighted its rapid breakdown and conversion into metabolites such as Mebeverine-alcohol and Veratric acid. Understanding the pharmacokinetics of Mebeverine and its metabolites is crucial for both therapeutic applications and toxicological evaluations (Elliott & Burgess, 2006; Moskaleva, Kuznetzov, Markin, & Appolonova, 2019).
Drug Delivery Systems
Research has also been directed towards developing colon-targeted drug delivery systems for Mebeverine HCl, aiming to optimize its therapeutic effects for gastrointestinal disorders. These studies focus on formulating matrix tablets that ensure the controlled release of Mebeverine in the colon, potentially enhancing its efficacy and patient compliance (Abdullah et al., 2011).
Safety And Hazards
Mebeverine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVKHNNGDFVQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2753-45-9 (hydrochloride) | |
Record name | Mebeverine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023238 | |
Record name | Mebeverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebeverine | |
CAS RN |
3625-06-7 | |
Record name | (±)-Mebeverine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebeverine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebeverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12554 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebeverine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebeverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBEVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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